molecular formula C14H18N2O B10783412 Ibudilast-d7

Ibudilast-d7

Cat. No. B10783412
M. Wt: 237.35 g/mol
InChI Key: ZJVFLBOZORBYFE-YDQCIOQBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ibudilast-d7 is a deuterated form of Ibudilast, a compound known for its anti-inflammatory and neuroprotective properties. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in the study of pharmacokinetics and metabolic profiling of Ibudilast. The deuterium atoms in this compound replace hydrogen atoms, providing a unique tool for tracing and quantifying the compound in biological systems .

Preparation Methods

The preparation of Ibudilast-d7 involves the synthesis of Ibudilast followed by the incorporation of deuterium atoms. The synthetic route typically starts with the preparation of 1-amino-2-picoline oxide, which is then used to synthesize Ibudilast. The incorporation of deuterium is achieved through specific reaction conditions that replace hydrogen atoms with deuterium. The process involves reduced pressure distillation and purification to achieve high purity levels, often exceeding 99% .

Chemical Reactions Analysis

Ibudilast-d7 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: The compound can be reduced using common reducing agents to yield reduced forms.

    Substitution: this compound can undergo substitution reactions where deuterium atoms are replaced with other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

Ibudilast-d7 has a wide range of scientific research applications:

Mechanism of Action

Ibudilast-d7 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Ibudilast-d7 is unique due to its deuterium labeling, which provides distinct advantages in tracing and quantifying the compound in biological systems. Similar compounds include:

properties

Molecular Formula

C14H18N2O

Molecular Weight

237.35 g/mol

IUPAC Name

2,3,3,3-tetradeuterio-1-(2-propan-2-ylpyrazolo[1,5-a]pyridin-3-yl)-2-(trideuteriomethyl)propan-1-one

InChI

InChI=1S/C14H18N2O/c1-9(2)13-12(14(17)10(3)4)11-7-5-6-8-16(11)15-13/h5-10H,1-4H3/i3D3,4D3,10D

InChI Key

ZJVFLBOZORBYFE-YDQCIOQBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C(=O)C1=C2C=CC=CN2N=C1C(C)C)C([2H])([2H])[2H]

Canonical SMILES

CC(C)C1=NN2C=CC=CC2=C1C(=O)C(C)C

Origin of Product

United States

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